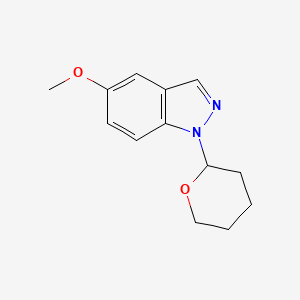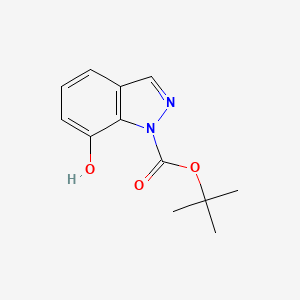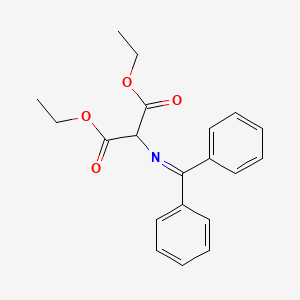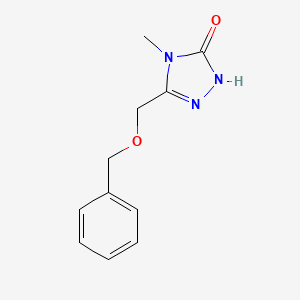![molecular formula C13H13FN2O B3098576 8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one CAS No. 1338683-21-8](/img/structure/B3098576.png)
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Overview
Description
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 6th position, and a tetrahydrobenzo ring fused with a naphthyridine core. It has garnered interest due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one typically involves organic synthesis methods. One common approach is through the reaction of indole derivatives. The process generally includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Fluorine and Methyl Groups: Fluorine and methyl groups are introduced at specific positions using selective halogenation and alkylation reactions.
Cyclization and Final Assembly: The final step involves cyclization to form the tetrahydrobenzo ring fused with the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for introducing new substituents at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions to achieve selective substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and anti-inflammatory mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound shares the fluorine and tetrahydrobenzo structure but differs in the core ring system.
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Similar in having a fluorine and methyl group but differs in the overall structure and functional groups.
Uniqueness
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-7-4-8(14)5-9-12(7)16-11-2-3-15-6-10(11)13(9)17/h4-5,15H,2-3,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMLZZKKXKLIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CNCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)




![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)


![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)
